Rauwolscina

Descripción general

Descripción

Synthesis Analysis

The synthesis of rauwolscine and its derivatives involves combinatorial chemistry techniques, leveraging the alkaloid's structure for modifications. Atuegbu et al. (1996) described the preparation of combinatorial libraries consisting of derivatives of stereoisomeric alkaloids, including rauwolscine, by derivatizing E-ring carboxylates and hydroxyls with amino acids and carboxylic acids, creating a vast array of bifunctionalized derivatives (Atuegbu et al., 1996).

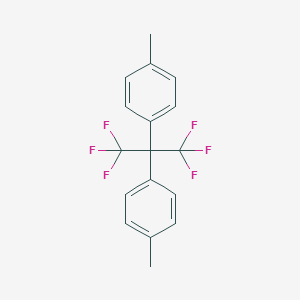

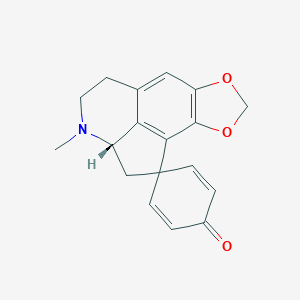

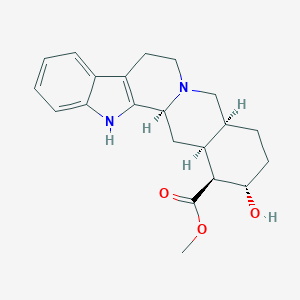

Molecular Structure Analysis

Rauwolscine's molecular structure allows for specific interactions with α2-adrenergic receptors, as detailed by studies involving the synthesis and characterization of arylamine derivatives. Lanier et al. (1987) explored the structural modification of rauwolscine to yield a series of arylamine carboxamide derivatives, which served as molecular probes for α2-adrenergic receptors, highlighting the compound's versatility for receptor binding studies (Lanier et al., 1987).

Chemical Reactions and Properties

The chemical reactivity of rauwolscine allows for its use in photoaffinity labeling, providing insights into the localization and structural characterization of α2-adrenergic receptors. Lanier et al. (1986) utilized a radioiodinated arylazide derivative of rauwolscine for photoaffinity labeling of the porcine brain α2-adrenergic receptor, identifying the hormone-binding subunit and further elucidating the compound's chemical properties and reactions with receptors (Lanier et al., 1986).

Physical Properties Analysis

Rauwolscine's physical properties, such as binding affinity and receptor interaction, have been extensively studied. Studies using [3H]rauwolscine have demonstrated its specific and reversible binding to α2-adrenergic receptors in various tissues, showcasing its utility as a radioligand for exploring receptor pharmacology and kinetics (Perry & U'Prichard, 1981).

Aplicaciones Científicas De Investigación

Aplicaciones medicinales

Rauwolfia, la planta de la que se deriva la Rauwolscina, ha sido objeto de una considerable investigación científica, particularmente por sus aplicaciones en medicina . Se caracteriza por la presencia de alcaloides tóxicos, glucósidos cardíacos, cumarinas y otros principios amargos, algunos de los cuales poseen valor terapéutico .

Tratamiento del insomnio

Rauwolfia serpentina, también conocida como raíz de serpiente india, es una fuente potencial de fitofármacos para tratar el insomnio . Sus diversos alcaloides, incluida la this compound, son responsables de muchas actividades farmacológicas notables .

Pérdida de grasa

La this compound se utiliza a menudo para la pérdida de grasa . Su estructura y efectos son muy similares a la yohimbina, otro compuesto conocido por sus propiedades para quemar grasa .

Salud masculina

La this compound también se utiliza en el campo de la salud masculina . Sin embargo, se necesita más investigación para comprender completamente sus efectos y posibles beneficios en esta área .

Salud cardiovascular

La presencia de glucósidos cardíacos en Rauwolfia sugiere posibles aplicaciones en salud cardiovascular . Estos compuestos son conocidos por sus efectos sobre la frecuencia cardíaca y el ritmo

Mecanismo De Acción

Target of Action

Rauwolscine, also known as isoyohimbine or alpha-yohimbine, is an alkaloid found in various species within the genera Rauvolfia and Corynanthe . It acts predominantly as an α2-adrenergic receptor antagonist . It has also been shown to function as a 5-HT1A receptor partial agonist and 5-HT2A and 5-HT2B receptor antagonist .

Mode of Action

Rauwolscine blocks presynaptic alpha-2 adrenergic receptors . Its action on peripheral blood vessels resembles that of reserpine, though it is weaker and of short duration . Rauwolscine’s peripheral autonomic nervous system effect is to increase parasympathetic (cholinergic) and decrease sympathetic (adrenergic) activity .

Biochemical Pathways

Rauwolscine’s interaction with the α2-adrenergic receptor and 5-HT receptors affects various biochemical pathways. For instance, it can inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors . It also has partial agonist properties for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors .

Result of Action

Rauwolscine’s action as an α2-adrenergic receptor antagonist can aid in fat burning . It also shares the same aphrodisiac and mood-elevating effects as yohimbine .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-DIRVCLHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045608 | |

| Record name | Rauwolscine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131-03-3, 182509-57-5 | |

| Record name | Rauwolscine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, labeled with tritium, (16β,17α,20α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182509-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Yohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rauwolscine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-YOHIMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LJ7LU45W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

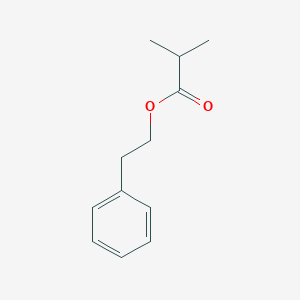

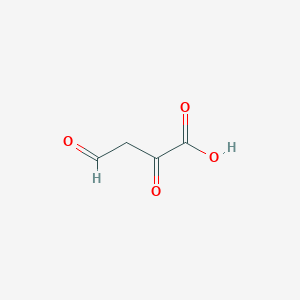

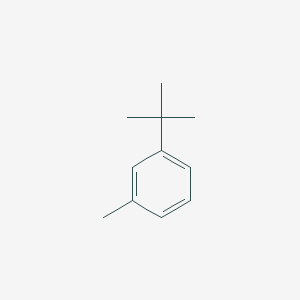

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)